molecular formula C22H20FN3O4S2 B2549404 N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-83-1

N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2549404
CAS No.: 851780-83-1
M. Wt: 473.54
InChI Key: LEHFBWYQJIRHHK-UHFFFAOYSA-N
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Description

N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H20FN3O4S2 and its molecular weight is 473.54. The purity is usually 95%.
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Scientific Research Applications

Molecular and Supramolecular Structures

The study of derivatives of methane-, benzene-, and toluenesulfonamide reveals their potential as ligands for metal coordination due to their unique molecular and supramolecular structures. These compounds exhibit distinct conformational angles and hydrogen bonding patterns that could be relevant for the development of new materials and catalysts. The variations in their structure, such as the torsion angles and the way hydrogen bonds contribute to supramolecular layering, offer insights into designing compounds with specific properties (Jacobs et al., 2013).

Nucleophilic Fluoromethylation

An efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides showcases the versatility of alpha-fluoro-alpha-(phenylsulfonyl)methane as a reagent. This process enables the stereospecific synthesis of alpha-fluorovinyl compounds, such as alpha-fluorostyrylsulfones, demonstrating the compound's utility in synthetic organic chemistry and the potential for creating novel fluorinated materials or pharmaceuticals (Prakash et al., 2009).

Synthesis and Bioactivity Studies

A series of new sulfonamides synthesized from substituted benzaldehydes shows significant potential as carbonic anhydrase inhibitors. Their cytotoxicity and tumor specificity, particularly of derivatives with certain substituents, highlight their relevance in medicinal chemistry for the development of new anticancer agents. This research underscores the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives (Gul et al., 2016).

Polymorphism of Aromatic Sulfonamides

The effect of fluorine groups on the polymorphism of aromatic sulfonamides has been studied, with findings indicating that fluorine substitution leads to the formation of polymorphs or pseudopolymorphs. This research has implications for the pharmaceutical industry, where polymorphism can significantly affect the solubility, stability, and bioavailability of drugs. Understanding how fluorine affects the crystal structure of these compounds could lead to the development of better drug formulations (Terada et al., 2012).

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)26(24-21)32(29,30)20-5-3-2-4-6-20/h2-14,22,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHFBWYQJIRHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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